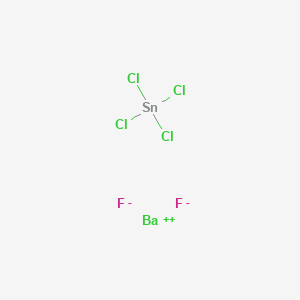
Barium(2+);tetrachlorostannane;difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);tetrachlorostannane;difluoride is a complex inorganic compound that combines barium, tin, chlorine, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of barium(2+);tetrachlorostannane;difluoride typically involves the reaction of barium carbonate with ammonium fluoride, resulting in the precipitation of barium fluoride . The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);tetrachlorostannane;difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state tin compounds, while reduction may yield lower oxidation state barium compounds.
Scientific Research Applications
Barium(2+);tetrachlorostannane;difluoride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex inorganic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of advanced materials, including ceramics and electronic components
Mechanism of Action
The mechanism of action of barium(2+);tetrachlorostannane;difluoride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, such as its use in diagnostic imaging or material science .
Comparison with Similar Compounds
Similar Compounds
Barium fluoride: A simpler compound with similar applications in optics and electronics.
Barium chloride: Another barium compound used in various industrial processes.
Tin(IV) chloride: A related tin compound with applications in organic synthesis and catalysis.
Uniqueness
Its ability to participate in diverse chemical reactions and form stable complexes makes it valuable in scientific research and industrial applications .
Properties
CAS No. |
232945-87-8 |
|---|---|
Molecular Formula |
BaCl4F2Sn |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
barium(2+);tetrachlorostannane;difluoride |
InChI |
InChI=1S/Ba.4ClH.2FH.Sn/h;6*1H;/q+2;;;;;;;+4/p-6 |
InChI Key |
HSTVMGLNBDQUAK-UHFFFAOYSA-H |
Canonical SMILES |
[F-].[F-].Cl[Sn](Cl)(Cl)Cl.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















